1-(2-Amino-pyridin-4-YL)-ethanol oxalate
Overview
Description
1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 2-amino-4-methylpyridine, which is known to inhibit the activity of inducible no synthase (inos) isolated from mouse raw 2647 cells in vitro . This suggests that 1-(2-Amino-pyridin-4-YL)-ethanol oxalate may also interact with similar targets.
Mode of Action
2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes .
Biochemical Pathways
Given its potential role as an inos inhibitor, it may impact the nitric oxide synthesis pathway .
Result of Action
If it acts similarly to 2-amino-4-methylpyridine, it may inhibit the activity of inos, potentially reducing the production of nitric oxide .
Biochemical Analysis
Biochemical Properties
1-(2-Amino-pyridin-4-YL)-ethanol oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions such as copper. These complexes can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a critical signaling molecule in many physiological processes . The interaction between this compound and iNOS highlights its potential as a modulator of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with iNOS can lead to altered nitric oxide levels, impacting processes such as inflammation and immune response . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions and inhibiting or activating enzymes. The inhibition of iNOS by this compound involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This mechanism of action underscores the compound’s potential as a therapeutic agent targeting enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage thresholds and toxicological profile of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with iNOS, for example, affects the production of nitric oxide, a key metabolite in cellular signaling . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in experimental and therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNAFXRTADNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-55-3 | |
Record name | 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.